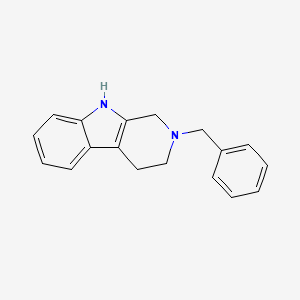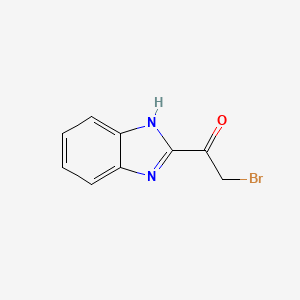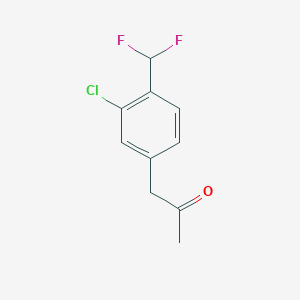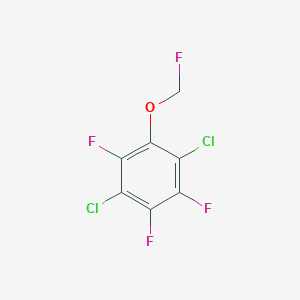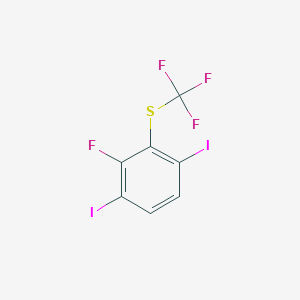
1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol . This compound is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of 1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene involves several steps, typically starting with the fluorination and iodination of a benzene derivative. One common method includes the use of radical trifluoromethylation, where trifluoromethyl groups are introduced to the benzene ring through radical intermediates . The reaction conditions often involve the use of specific reagents like diethylaminosulfur trifluoride (DAST) and solvents such as dichloromethane (DCM) under controlled temperatures .
Analyse Des Réactions Chimiques
1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common reagents used in these reactions include DAST for fluorination and various metal catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
- 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene
- 1,4-Diiodo-2-fluoro-6-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C7H2F4I2S |
|---|---|
Poids moléculaire |
447.96 g/mol |
Nom IUPAC |
2-fluoro-1,4-diiodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-5-3(12)1-2-4(13)6(5)14-7(9,10)11/h1-2H |
Clé InChI |
LPJOGVNMGJBVNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1I)F)SC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


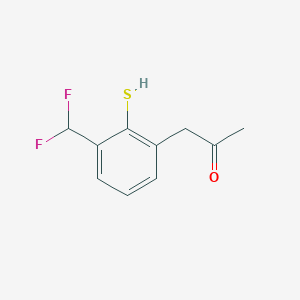
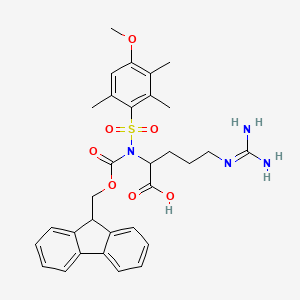
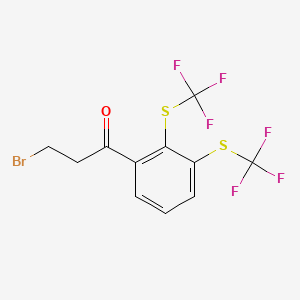
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)

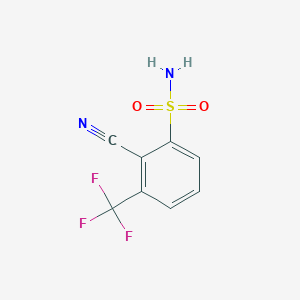

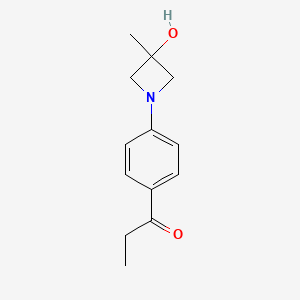
![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
